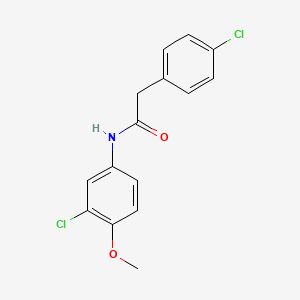

![molecular formula C18H16N2O2S3 B4620895 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)

4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Vue d'ensemble

Description

Compounds with thiazolidinone cores are of significant interest due to their potential biological activities. The interest in these compounds extends to their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of appropriate aldehydes with rhodanine or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis has been utilized for efficient preparation, highlighting a convenient method for producing these compounds with potentially diverse biological activities (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) calculations are common techniques for elucidating the molecular structure of thiazolidinone derivatives. Studies involving X-ray diffraction have revealed significant insights into the crystallographic and molecular structures, affirming the non-planarity and other geometric characteristics of such compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation with aldehydes, and reactions with amines and thiols, leading to a wide range of compounds with diverse properties and potential biological activities. These reactions often result in the formation of compounds with enhanced antimicrobial and antitumor activities (Kandeel, 2000).

Applications De Recherche Scientifique

Anticancer and Antitrypanosomal Activity

A study by Holota et al. (2019) focused on the synthesis of 5-enamine-4-thiazolidinone derivatives, closely related to the requested compound, and evaluated their trypanocidal and anticancer activities. Several compounds demonstrated significant activity against Trypanosoma species at sub-micromolar concentrations and showed promising selectivity indices, indicating their potential as antitrypanosomal agents. Additionally, one compound displayed inhibition against all 59 human tumor cell lines tested within the NCI DTP protocol, suggesting a versatile anticancer potential. The character of the enamine fragment in the thiazolidinone core was found to influence both the type and level of activity, highlighting the importance of structural modifications in enhancing biological efficacy (Holota et al., 2019).

Antimicrobial Activity

Research by de Aquino et al. (2008) synthesized a series of 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids, derivatives related to the initial compound. These compounds were evaluated for their in vitro anti-Toxoplasma gondii and antimicrobial activities. They demonstrated significant toxicity against intracellular parasites, with IC50 values ranging from 0.05 to 1 mM, and showed promising activity against various microbial strains, suggesting their potential as antimicrobial agents (de Aquino et al., 2008).

MMP Inhibition and Tissue Damage Prevention

A study conducted by Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone frameworks, aiming to evaluate their effectiveness in affecting the inflammatory/oxidative process and their potential as MMP inhibitors. One derivative demonstrated significant activity in inhibiting MMP-9 at nanomolar levels, suggesting its utility in preventing tissue damage and offering potential wound healing effects (Incerti et al., 2018).

Antifungal and Antibacterial Properties

The synthesis of novel compounds incorporating the 4-thiazolidinone moiety has been explored for their potential antibacterial and antifungal activities. Studies like that of B'Bhatt and Sharma (2017) have shown that these derivatives exhibit variable and modest activities against a range of bacterial and fungal strains, indicating their potential application in treating infectious diseases (B'Bhatt & Sharma, 2017).

Propriétés

IUPAC Name |

4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S3/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)23)12-14-8-5-11-24-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAMZZVDPOTHNZ-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

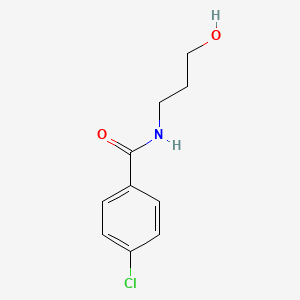

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

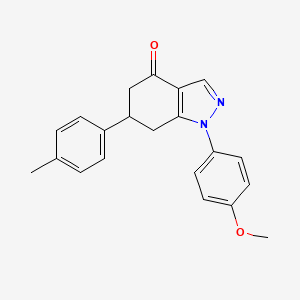

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![N-(3-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4620848.png)

![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)

![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)

![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)

![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)

![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)